

Application Note: HPLC-UV Purity Analysis of 2,4-Dimethylpyrimidine-5-carboxylic Acid

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Compound of Interest

Compound Name: 2,4-Dimethylpyrimidine-5-carboxylic acid

Cat. No.: B181270

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) or intermediate is critical for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for assessing the purity of such compounds.

This document provides a detailed protocol for the determination of the purity of **2,4-Dimethylpyrimidine-5-carboxylic acid** using a reversed-phase HPLC-UV method. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby promoting retention and improving peak shape. A gradient elution is used to ensure the separation of compounds with a range of polarities. Detection is performed using a UV

detector, and the purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Experimental Protocol

Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
- Reagents: Formic acid (or Phosphoric acid), **2,4-Dimethylpyrimidine-5-carboxylic acid** reference standard, and test sample.
- Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, pH meter, syringe filters (0.45 µm).

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument and chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Condition
Instrument	HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector
Column	C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm (or optimal wavelength determined by PDA scan)
Run Time	30 minutes

Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent.
- Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of **2,4-Dimethylpyrimidine-5-carboxylic acid** reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
- Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the **2,4-Dimethylpyrimidine-5-carboxylic acid** test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure

- System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is

achieved.

- System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed suitable for analysis if the criteria in Table 2 are met.
- Analysis: After passing the system suitability test, inject the diluent once as a blank, followed by the Sample Solution in duplicate.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Symmetry Factor)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Peak Area (from 5 replicates)	$\leq 2.0\%$
% RSD of Retention Time (from 5 replicates)	$\leq 1.0\%$

Data Presentation and Calculation

The purity of the sample is calculated based on the area percent method. The percentage of the main peak is calculated relative to the sum of all integrated peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Sum of Areas of All Peaks}) \times 100$$

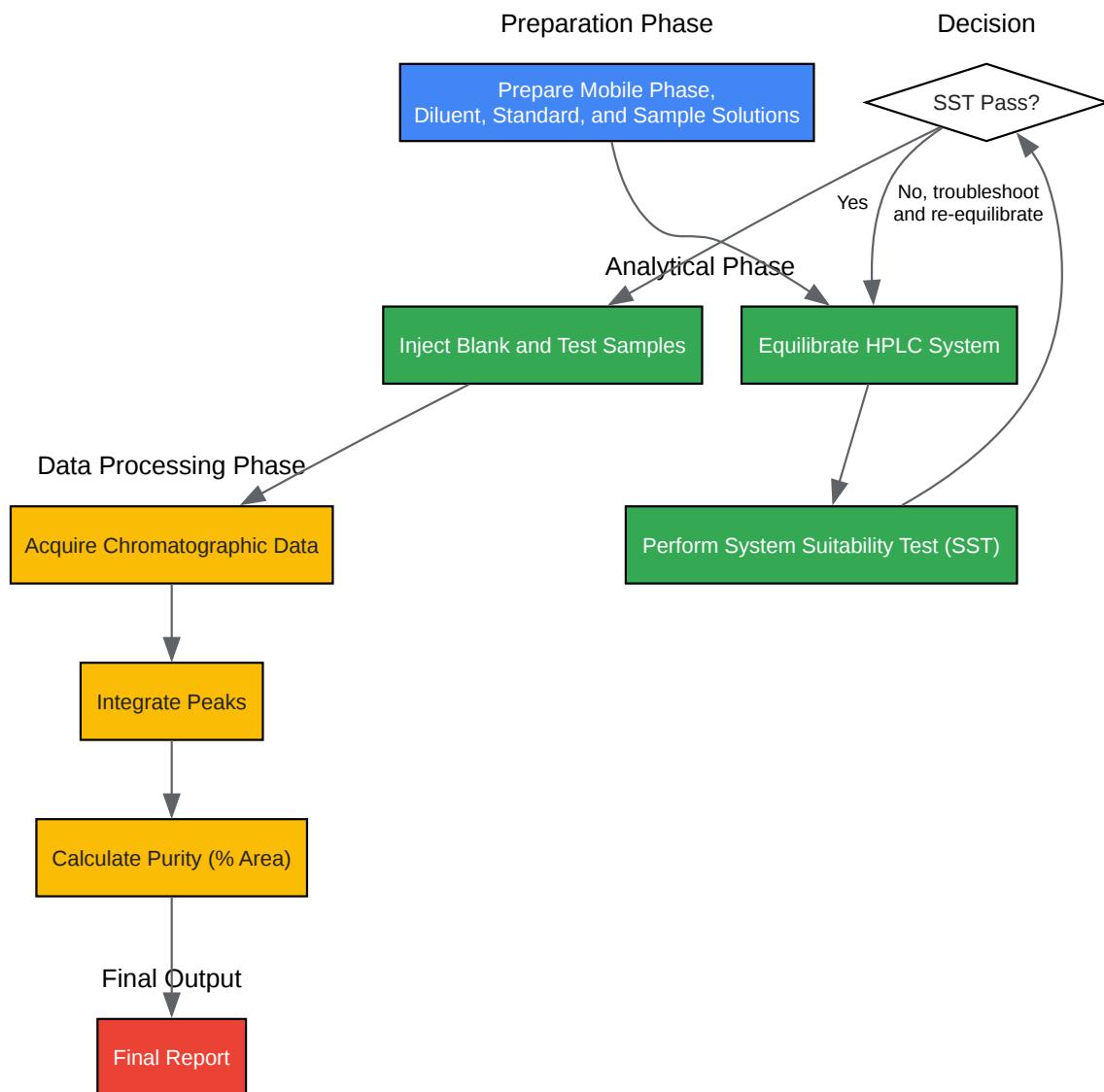
Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05%.

Table 3: Example Data Summary for Purity Analysis

Sample ID	Injection	Retention Time (min)	Peak Area	Purity (%)
Standard (SST)	1	10.21	1254321	N/A
2	10.22	1256789	N/A	
3	10.21	1255500	N/A	
4	10.23	1253987	N/A	
5	10.22	1254876	N/A	
Test Sample	1	10.22	1249870	99.85
Test Sample	2	10.23	1250123	99.88
Average	99.87			

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC-UV purity analysis of **2,4-Dimethylpyrimidine-5-carboxylic acid**.



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Caption: Workflow for HPLC-UV Purity Analysis.

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